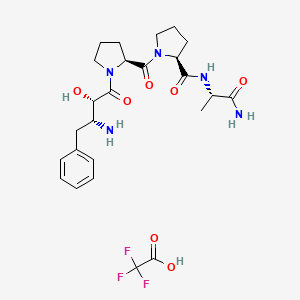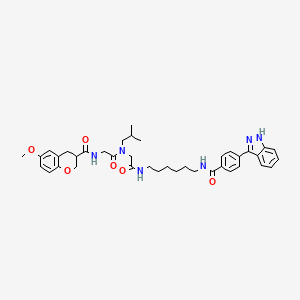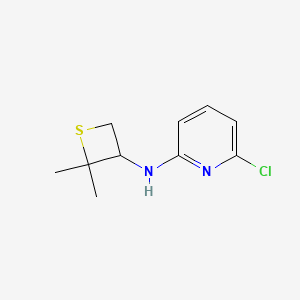
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and an amine group attached to a 2,2-dimethylthietan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridin-2-amine and 2,2-dimethylthietan-3-yl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalyst: A base, such as triethylamine or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Reaction Temperature: The reaction mixture is typically heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Automation and process control systems are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Triethylamine in dichloromethane at 50-80°C.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyridin-2-amine
- 2,2-Dimethylthietan-3-ylamine
- 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridine
Uniqueness
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of both a chloro group and a 2,2-dimethylthietan-3-yl moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClN2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
6-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2S/c1-10(2)7(6-14-10)12-9-5-3-4-8(11)13-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
LIPXNYWCXSPTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


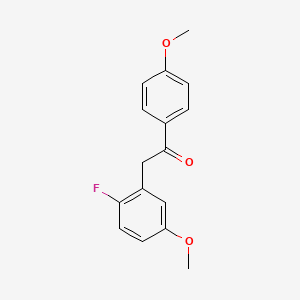
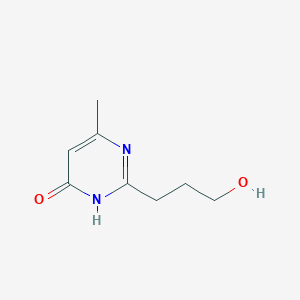
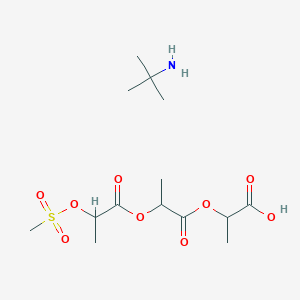
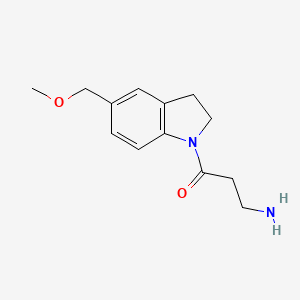
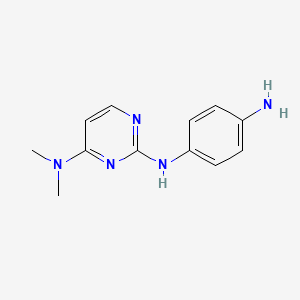
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
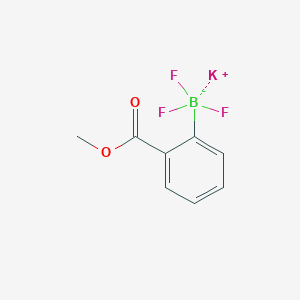

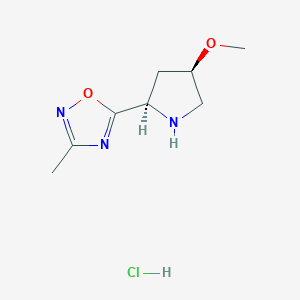
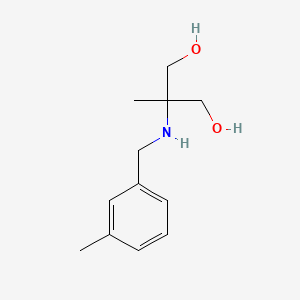
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
